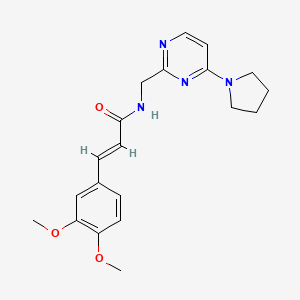

(E)-3-(3,4-dimethoxyphenyl)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-26-16-7-5-15(13-17(16)27-2)6-8-20(25)22-14-18-21-10-9-19(23-18)24-11-3-4-12-24/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,22,25)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWWCZNQIIRDLS-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC2=NC=CC(=N2)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=NC=CC(=N2)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acrylamide, a novel compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound is characterized by the following structural components:

- Acrylamide backbone : Provides a reactive site for biological interactions.

- Dimethoxyphenyl group : May contribute to lipophilicity and receptor binding.

- Pyrrolidinyl-pyrimidinyl moiety : Potentially enhances selectivity for specific biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| A549 (Lung) | 4.8 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 6.0 | Modulation of signal transduction |

The mechanisms underlying the anticancer effects of this compound include:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing.

- Inhibition of Oncogenic Pathways : Targeting specific kinases involved in tumor growth and survival.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity.

Table 2: Neuroprotective Activity

| Model | Effect Observed | Reference |

|---|---|---|

| SH-SY5Y Cells | Reduced apoptosis under stress | |

| Animal Models | Improved cognitive function |

Case Studies

- Case Study on Breast Cancer : A study involving MCF-7 cells treated with the compound showed a dose-dependent reduction in cell viability and increased markers of apoptosis after 48 hours of treatment.

- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound resulted in decreased amyloid-beta plaques and improved memory performance in behavioral tests.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity towards normal cells, highlighting its potential therapeutic window.

Comparison with Similar Compounds

(E)-3-(4-Ethoxy-3-methoxyphenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (Compound 12s)

- Key differences :

- Ethoxy group replaces one methoxy at the phenyl ring.

- Pyridinyl-pyrimidine substituent instead of pyrrolidinyl-pyrimidine.

- Physicochemical properties: Melting point: 256–258°C . HRMS: [M+H]⁺ at 482.21921 .

(2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide

- Key differences: Cyano group at the α-position of acrylamide. Pyrido-pyrimidinone core with fluorophenoxy substitution.

- Physicochemical properties: Molecular weight: 492.49 g/mol .

Pyrimidine Scaffold Modifications

N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (Compound 3e)

- Key differences :

- Benzoimidazo-pyrimidine fused ring system.

- 4-Methylpiperazine substituent.

- Piperazine improves aqueous solubility (logP ~2.1 estimated) .

(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)acrylamide

- Key differences :

- Sulfamoyl linkage to dimethylpyrimidine.

- Single methoxyphenyl group.

- Physicochemical properties :

Mechanistic and Pharmacokinetic Insights

- Pyrrolidinyl vs. Piperazinyl substituents : Pyrrolidine’s smaller ring size reduces steric hindrance, improving binding to compact hydrophobic pockets (e.g., ATP-binding sites) .

- Methoxy positioning: 3,4-Dimethoxy substitution optimizes π-π interactions with aromatic residues in kinases, outperforming mono-methoxy analogs .

- Acrylamide reactivity : The α,β-unsaturated carbonyl enables Michael addition to cysteine thiols, critical for irreversible inhibition in kinases like EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.